2-Phenylcyclopropanecarboxylic acid
Overview
Description
2-Phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropane ring substituted with a phenyl group and a carboxylic acid group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Phenylcyclopropanecarboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
It is known that phenylpropanoids, the class of compounds to which 2-Phenylcyclopropanecarboxylic acid belongs, interact with various enzymes, proteins, and other biomolecules
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that phenylpropanoids, including this compound, are derived from the amino acids phenylalanine and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenylcyclopropanecarboxylic acid involves the cyclopropanation of styrene with ethyl diazoacetate in the presence of a catalyst such as copper chromite spinel nanoparticles. The resulting ester is then hydrolyzed to yield the desired acid . Another method involves the reaction of cinnamic acid derivatives with diazomethane, followed by hydrolysis .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process often involves the use of safer and more environmentally friendly reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
2-Phenylcyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
- 1-Phenylcyclopropanecarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid
- trans-2-Phenylcyclopropane-1-carboxylic acid
Comparison: 2-Phenylcyclopropanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. Its phenyl group enhances its aromaticity and potential for electrophilic substitution, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901142 | |
Record name | NoName_213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-38-1, 939-89-9 | |
Record name | 2-Phenylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5685-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5685-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylcyclopropanecarboxylic acid?
A1: The molecular formula of this compound is C10H10O2, and its molecular weight is 162.19 g/mol.
Q2: What is known about the hydrogen bonding pattern in this compound?
A2: Both (+/-)-cis and (+)-trans isomers of this compound crystallize to form cyclic dimers linked by hydrogen bonds between the carboxylic acid groups. The O…O distances range from 2.623-2.645 Å. [, ]
Q3: Can you explain the observed asymmetry in the cyclopropane ring of this compound?
A3: The cyclopropane ring in both cis and trans isomers of this compound displays asymmetry due to the different substituents. This asymmetry has been quantified using parameters such as Δ(COOH) and Δ(phenyl). [, ]
Q4: What spectroscopic techniques have been used to study this compound?
A4: Several spectroscopic techniques have been employed, including nuclear magnetic resonance (NMR), vibrational circular dichroism (VCD), and mass spectrometry. [, , ]
Q5: What are some established synthetic routes to this compound?
A5: Common synthetic approaches include the reaction of styrene with ethyl diazoacetate followed by hydrolysis [], and the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles using Rhodococcus sp. AJ270. []
Q6: How does the stereochemistry of 2-arylcyclopropanecarbonitriles impact their biotransformation by Rhodococcus sp. AJ270?
A6: The enzyme system displays enantioselectivity towards both trans- and cis-isomers of the nitrile, yielding corresponding amides and acids with high enantiomeric excesses. The reaction rate and enantioselectivity are influenced by the substituents on the benzene ring. []
Q7: What is the photochemical behavior of 2-arylcyclopropanecarboxylates?
A7: Irradiation of trans-isomers predominantly leads to isomerization to the cis-form. In contrast, direct irradiation of cis-isomers, especially those without electron-donating groups on the phenyl ring, results in products derived from 1,3-dipolar intermediates. This difference is attributed to intramolecular exciplex formation. []
Q8: How does 2-alkoxycyclopropanecarboxylic acid behave under thermal conditions?
A8: Heating 2-alkoxycyclopropanecarboxylic acids in a water/methanol mixture leads to ring-opening and formation of the corresponding 4-oxo carboxylic acids. This transformation proceeds quantitatively. []
Q9: Has this compound or its derivatives shown any biological activity?
A9: Some derivatives, particularly hydrazides of this compound, have shown monoamine oxidase inhibiting action. [] Additionally, certain derivatives exhibit antiauxin activity by competitively inhibiting auxin-induced growth in plants. []
Q10: Are there known applications of copper chromite spinel nanoparticles in the synthesis of cyclopropanecarboxylic acids?
A10: Yes, copper chromite spinel nanoparticles (CuCr2O4), combined with basic ionic liquids, have demonstrated synergistic catalytic activity in the synthesis of cyclopropanecarboxylic acids. []
Q11: How has computational chemistry contributed to understanding this compound and its analogues?
A11: Computational methods like HF, B3LYP, and MP2 have been used to investigate conformational preferences, vibrational frequencies, and electronic effects in this compound and related cyclopropane analogues of phenylalanine. []
Q12: What is the impact of the phenyl side chain on the conformation of cyclopropane analogues of phenylalanine?
A12: The orientation of the phenyl side chain significantly impacts the stability of various conformations by influencing backbone-sidechain interactions. Computational studies help to elucidate these effects. []
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